Methyl 2-(4-Hydroxyphenoxy)propionate-d4
Description
Contextualizing Methyl 2-(4-Hydroxyphenoxy)propionate-d4 within the Deuterated Compound Landscape
This compound is a deuterated form of Methyl 2-(4-hydroxyphenoxy)propionate. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms.
Phenoxyphenoxypropionate derivatives are a class of organic compounds that have been the subject of scientific research. Methyl 2-(4-hydroxyphenoxy)propionate itself is recognized as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com It is also used in research to study enzyme interactions and metabolic pathways. chemimpex.com The synthesis of high-purity 2-(4-hydroxyphenoxy)propionates is important for their use as intermediates in the production of plant protectants and medicines. google.com Specifically, 2-[4-(hydroxyphenoxy)]propionic acid is a key intermediate in the synthesis of phenoxy and heterocyclic oxy group phenoxy propionic acid class herbicides. google.com
The deuterated analogue, this compound, finds its primary utility as an internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry. In studies investigating the presence and concentration of the non-deuterated compound in various samples, the d4 version is added in a known quantity at the beginning of the analytical process. Because it is chemically identical to the analyte of interest but has a different mass, it can be used to accurately quantify the analyte by correcting for any loss that may occur during sample extraction, purification, and analysis.
This approach is crucial in metabolic studies where researchers might be tracking the breakdown of a parent compound into Methyl 2-(4-hydroxyphenoxy)propionate. The use of the deuterated standard ensures that the measurements of the metabolite are accurate and reproducible. nih.gov The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can also be exploited in mechanistic studies to understand the metabolic fate of the parent compound. nih.gov
Properties of Methyl 2-(4-hydroxyphenoxy)propionate Click on the headers to sort the table.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₄ | chemimpex.comnih.gov |
| Molecular Weight | 196.20 g/mol | chemimpex.comnih.govsigmaaldrich.com |
| CAS Number | 96562-58-2 | chemimpex.comsigmaaldrich.com |
| Melting Point | 64-67 °C | chemimpex.comsigmaaldrich.com |
| Purity | ≥ 98% | chemimpex.com |
Properties
Molecular Formula |
C₁₀H₈D₄O₄ |
|---|---|
Molecular Weight |
200.22 |
Synonyms |
2-(4-Hydroxyphenoxy)propionic Acid Methyl Ester-d4; Methyl 2-(4-Hydroxyphenoxy)propanoate-d4 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Methyl 2 4 Hydroxyphenoxy Propionate D4
Chemical Synthesis Pathways for Methyl 2-(4-Hydroxyphenoxy)propionate and its Deuterated Analoguechemicalbook.comgoogle.com
The chemical synthesis of Methyl 2-(4-hydroxyphenoxy)propionate and its d4 analogue can be achieved through several established routes, primarily involving the formation of an ether linkage between a phenol (B47542) and a propionate (B1217596) moiety. The specific strategies for incorporating deuterium (B1214612) distinguish the synthesis of the labeled compound from its non-deuterated counterpart.
Precursor Selection and Reaction Conditions for Phenoxypropionate Corechemicalbook.comgoogle.comresearchgate.net
The formation of the fundamental phenoxypropionate structure can be approached in two primary ways: by etherification followed by esterification, or by direct coupling of precursors that already contain the ester group.
One common method involves a Williamson ether synthesis, where hydroquinone (B1673460) is reacted with a halogenated propionate ester. A synthesizing method for the chiral (R)-(+)-enantiomer involves reacting hydroquinone with a chiral methyl 2-halopropionate, such as methyl 2-chloropropionate, in the presence of a base. epa.govmdpi.com The reaction typically occurs in a polar aprotic solvent. mdpi.com
Alternatively, a multi-stage process can be employed starting with the corresponding acid, 2-(4-hydroxyphenoxy)propionic acid. researchgate.net This acid is esterified with an excess of methanol (B129727) in the presence of a distillable acid catalyst like hydrochloric acid. researchgate.net This process can be conducted in a series of stages to achieve a high purity of over 99%, with reaction temperatures ranging from 20°C to 150°C and pressures from 0.05 to 5 bar. researchgate.net
The following table summarizes the common chemical synthesis routes for the non-deuterated phenoxypropionate core.
Table 1: Chemical Synthesis Pathways for Methyl 2-(4-hydroxyphenoxy)propionate
| Route | Precursor 1 | Precursor 2 | Key Reagents/Catalysts | Solvent System | Typical Conditions |
|---|---|---|---|---|---|
| Direct Etherification | Hydroquinone | Methyl 2-chloropropionate | Sodium Hydroxide | Toluene / Polar aprotic solvent | Substitution reaction at 25-30°C. epa.govmdpi.com |
| Esterification of Acid | 2-(4-hydroxyphenoxy)propionic acid | Methanol | Hydrochloric Acid (HCl) | Excess Methanol | Reflux for 2 hours; or multi-stage at 20-150°C, 0.05-5 bar. researchgate.net |
Deuterium Introduction Methodologies: Direct Exchange vs. Labeled Precursorsnih.govnih.gov
To synthesize the d4 analogue, where the four hydrogen atoms on the phenyl ring are replaced by deuterium, two primary strategies can be employed: direct isotopic exchange or synthesis using a deuterated precursor.
Direct Hydrogen-Deuterium Exchange: This method involves the direct replacement of hydrogen atoms with deuterium on a pre-formed molecule. nih.gov For Methyl 2-(4-hydroxyphenoxy)propionate-d4, this could be achieved by treating the non-deuterated compound with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst. nih.govnih.gov Heterogeneous catalysts, such as palladium on carbon (Pd/C), are effective for facilitating H-D exchange on aromatic rings. researchgate.net A system using Pd/C with aluminum and D₂O can generate the necessary catalytic environment for such an exchange. researchgate.net This "late-stage" deuteration is advantageous as it uses the final non-labeled compound as its starting material.
Use of Labeled Precursors: This is often the more straightforward and regioselective method for introducing deuterium. nih.govnih.gov In this approach, a starting material that already contains the deuterium atoms at the desired positions is used in the synthesis. For this compound, the ideal labeled precursor would be hydroquinone-d4 . This deuterated starting material would then be reacted with methyl 2-chloropropionate via the Williamson ether synthesis described previously. epa.govmdpi.com This ensures that the deuterium atoms are located exclusively on the phenyl ring and are carried through the reaction to the final product without scrambling. While this method is highly precise, its feasibility depends on the availability and cost of the deuterated precursor. nih.gov
Biocatalytic and Enzymatic Approaches for Non-Deuterated Precursors and Potential for Isotopic Labelingchemicalbook.comnih.gov
Biocatalytic methods offer a green and highly selective alternative for producing chiral precursors needed for the synthesis of the target compound. These enzymatic processes can produce enantiomerically pure intermediates, which are crucial for many applications.
Microbial Transformation Systems for Chiral Phenoxypropionic Acidschemicalbook.comnih.gov
The production of the key chiral intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA), can be achieved through microbial biotransformation. Research has demonstrated that the fungus Beauveria bassiana is capable of performing a highly specific regioselective hydroxylation. researchgate.netnih.gov This microorganism introduces a hydroxyl group at the C-4 position of the aromatic ring of the substrate, (R)-2-phenoxypropionic acid (POPA), to yield the desired HPOPA. researchgate.netnih.govnih.gov This biological pathway is a direct method for synthesizing the chiral acid core.
Another biocatalytic strategy focuses on resolving a racemic mixture. The enantioselective resolution of a racemic mixture of (R,S)-2-phenoxypropionic acid methyl ester can be accomplished using an immobilized lipase (B570770) from the fungus Aspergillus oryzae. nih.gov This enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the desired chiral form. epa.govnih.gov These biocatalytic routes provide access to the non-deuterated chiral acid precursor, which can then be esterified to form the final product. The potential for isotopic labeling would lie in using a deuterated substrate, such as (R)-2-(phenoxy-d5)propionic acid, in the biotransformation process, although this specific application is not widely documented.
Optimization of Biotransformation Processes for Enhanced Yieldschemicalbook.comnih.gov
Significant research has been directed toward optimizing these biocatalytic processes to make them viable for industrial application.
For the Beauveria bassiana transformation, yields of HPOPA have been dramatically increased through several strategies. One study found that conducting the process under static cultivation and supplementing the medium with hydrogen peroxide (H₂O₂) improved the final product titer, suggesting the involvement of a peroxidase-type enzyme. nih.gov Furthermore, combined mutagenesis techniques, using ¹³⁷Cs-γ irradiation followed by the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG), led to a mutant strain with significantly enhanced production capacity. nih.gov This optimized strain achieved an HPOPA titer of 36.88 g/L, which was a 9.73-fold increase compared to the parent strain. nih.gov
For the lipase-catalyzed resolution of (R,S)-2-phenoxypropionic acid methyl ester, process parameters have been fine-tuned to maximize both conversion and enantiomeric purity. nih.gov
Table 2: Optimization of Lipase-Catalyzed Resolution nih.gov
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| pH | 7.5 | Achieved 99.5% enantiomeric excess of the substrate (e.e.s) |
| Temperature | 30 °C | and a 50.8% conversion rate. |
| Substrate Concentration | 500 mM | The immobilized lipase also demonstrated high stability, retaining |
| Immobilization Support | Primary amino resin LX-1000HA | over 87% of its initial activity after 15 cycles. |
These optimization efforts highlight the potential of biocatalysis to serve as an efficient and sustainable method for producing key precursors for complex chemical syntheses. mdpi.com
Advanced Analytical Methodologies Utilizing Methyl 2 4 Hydroxyphenoxy Propionate D4 As an Internal Standard
Mass Spectrometry (MS) Applications in Quantitative Analysis
Mass spectrometry has become an indispensable tool for the sensitive and selective quantification of a wide array of analytes. When coupled with an appropriate internal standard like Methyl 2-(4-Hydroxyphenoxy)propionate-d4, its quantitative power is significantly amplified. A stable isotope-labeled internal standard is the preferred choice in LC-MS bioanalysis as it shares the same structure and co-elutes with the analyte, ensuring the most accurate tracking. bioanalysis-zone.com
Isotope Dilution Mass Spectrometry (IDMS) is a primary method of measurement recognized for its high metrological quality. researchgate.net The fundamental principle of IDMS involves adding a known quantity of an isotopically enriched standard, such as this compound, to a sample containing the non-labeled analyte of interest, Methyl 2-(4-Hydroxyphenoxy)propionate. wikipedia.org This addition effectively "dilutes" the natural isotopic abundance of the analyte. wikipedia.org After homogenization and sample preparation, the mixture is analyzed by a mass spectrometer, which measures the ratio of the isotopically labeled standard to the non-labeled analyte. osti.gov From this ratio, the initial concentration of the analyte in the sample can be calculated with high precision. osti.gov
The key advantages of IDMS are significant:
High Precision and Accuracy: IDMS is considered a "definitive method" capable of achieving very accurate results, with uncertainties in measurement that can be as low as 0.25%. wikipedia.orgnih.gov It is a cornerstone technique for the certification of reference materials. nih.govnih.gov
Correction for Sample Loss: A major benefit is that the accuracy of the result does not depend on the quantitative recovery of the analyte during the extraction and purification steps. researchgate.netosti.gov Since the internal standard and the analyte are chemically identical, any loss during sample processing affects both compounds equally, preserving the critical isotope ratio. nih.gov
Instrumental Independence: The method is independent of variations in instrument sensitivity, as it relies on the ratio of two signals rather than the absolute intensity of one. researchgate.net
The coupling of chromatographic separation with mass spectrometric detection provides powerful platforms for quantitative analysis. This compound is an ideal internal standard for both LC-MS/MS and GC-MS methods designed to quantify its non-deuterated counterpart.
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the internal standard co-elutes with the analyte from the LC column. researchgate.net Because they are structurally identical, they exhibit the same retention time, ionization efficiency in the MS source (e.g., Electrospray Ionization - ESI), and fragmentation patterns. researchgate.netnih.gov The mass spectrometer can easily differentiate them based on their mass-to-charge (m/z) ratio. For quantification, specific parent-to-product ion transitions are monitored for both the analyte and the internal standard in a process called Multiple Reaction Monitoring (MRM), which offers exceptional selectivity and sensitivity. researchgate.net
In Gas Chromatography-Mass Spectrometry (GC-MS) , analytes often require derivatization to increase their volatility and thermal stability. nih.gov For a compound like Methyl 2-(4-Hydroxyphenoxy)propionate, derivatization of the hydroxyl group might be employed. The deuterated internal standard, this compound, would undergo the same derivatization reaction. In the GC column, the analyte and the deuterated standard exhibit nearly identical retention times. chromforum.org The mass spectrometer then distinguishes between the derivatized analyte and the derivatized d4-internal standard based on their mass difference, allowing for accurate quantification. nih.gov
Table 1: Physicochemical Properties of Analyte and Internal Standard
This interactive table outlines the key properties of Methyl 2-(4-Hydroxyphenoxy)propionate and its deuterated internal standard.
| Property | Methyl 2-(4-Hydroxyphenoxy)propionate (Analyte) | This compound (Internal Standard) | Rationale for Use in MS |
| Chemical Formula | C₁₀H₁₂O₄ | C₁₀H₈D₄O₄ | The mass difference allows for differentiation by the mass spectrometer. |
| Monoisotopic Mass | 196.0736 u | 200.0987 u | The +4 Da mass shift is easily resolved by modern mass spectrometers. |
| Retention Time | Identical | Identical | Co-elution ensures both experience the same chromatographic and matrix effects at the same time. researchgate.net |
| Ionization Efficiency | Nearly Identical | Nearly Identical | Ensures that variations in the ion source affect both analyte and standard proportionally. bioanalysis-zone.com |
| Fragmentation Pattern | Nearly Identical | Nearly Identical | Allows for the selection of specific and analogous MRM transitions for high selectivity. researchgate.net |
The "matrix effect" is a major challenge in quantitative analysis, especially with LC-MS, where co-eluting compounds from the sample matrix (e.g., plasma, soil, food) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.gov
Using a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. nih.govyoutube.com Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement. myadlm.org While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to the matrix, their ratio remains constant and reliable. researchgate.net This normalization corrects for variations and dramatically improves the precision and accuracy of the measurement. researchgate.netnih.gov
Table 2: Illustration of Matrix Effect Compensation
This interactive table demonstrates how an internal standard corrects for signal suppression in a hypothetical analysis.
| Sample Type | Analyte Peak Area (No IS) | Calculated Conc. (No IS) | Analyte Peak Area (with IS) | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (with IS) |
| Calibration Standard (in solvent) | 100,000 | 10 ng/mL (Reference) | 102,000 | 205,000 | 0.498 | 10 ng/mL (Reference) |
| Sample A (with matrix suppression) | 55,000 | 5.5 ng/mL (Inaccurate) | 56,100 | 112,000 | 0.501 | 10.1 ng/mL (Accurate) |
| Sample B (with matrix enhancement) | 140,000 | 14.0 ng/mL (Inaccurate) | 138,500 | 278,000 | 0.498 | 10.0 ng/mL (Accurate) |
Role in Method Development and Validation for Trace Analysis
The development and validation of robust analytical methods are critical for obtaining reliable data, particularly when measuring analytes at very low concentrations (trace analysis).
The incorporation of this compound from the outset of method development is crucial for creating a robust protocol. A stable isotope-labeled internal standard helps to normalize variations that can occur at multiple stages of the analytical process, including:
Inconsistent sample volumes.
Variability in extraction recovery. nih.gov
Fluctuations in instrument performance (e.g., injection volume, ion source stability). bioanalysis-zone.com
By correcting for this potential variability, the resulting method is more rugged and transferable between different instruments and laboratories, ensuring consistent performance over time. nih.gov Any step in the analysis not covered by the internal standard must be carefully optimized and controlled. nih.gov
Quality Assurance (QA) and Quality Control (QC) are systematic processes that ensure analytical results are reliable and fit for their intended purpose. fiveable.mesolubilityofthings.com Internal standards are a key component of QC in analytical chemistry. oiv.int
In a validated method, the response of the internal standard is expected to be relatively consistent across all samples in an analytical run, including calibration standards, quality control samples, and unknown samples. bioanalysis-zone.com Monitoring the peak area of this compound serves as a critical QC check. researchgate.net A significant deviation or drift in its signal can indicate a problem with sample preparation, instrument malfunction, or an unusually severe and differential matrix effect in a specific sample. myadlm.orgresearchgate.net These QC failures would trigger an investigation and potential re-analysis of the affected samples, preventing the reporting of erroneous data and upholding the integrity of the research. oiv.intresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the characterization of deuterium-labeled compounds like this compound. numberanalytics.com Its ability to provide detailed information on molecular structure, connectivity, and the specific sites of isotopic labeling makes it indispensable. numberanalytics.com The substitution of hydrogen (¹H) with deuterium (B1214612) (²H) induces distinct changes in NMR spectra, which can be harnessed for comprehensive analysis. studymind.co.uk While ¹H has a nuclear spin of 1/2, deuterium has a spin of 1, which leads to different NMR properties. wikipedia.org This fundamental difference allows for specific observation of deuterium nuclei (²H NMR) or analysis of the effects of deuteration on the remaining protons (¹H NMR). wikipedia.orgsigmaaldrich.com
Applications in Structural Elucidation and Purity Assessment for Deuterated Compounds
NMR spectroscopy is a primary method for verifying the chemical structure and assessing the purity of deuterated compounds such as this compound. The process of structural elucidation relies on interpreting chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra. numberanalytics.com For a deuterated analogue, this analysis also confirms the precise location of the deuterium labels.
In the case of this compound, where the four protons on the phenolic ring are replaced by deuterium, ¹H NMR spectroscopy provides a direct method for structural confirmation. A comparison with the spectrum of the non-deuterated parent compound would show the disappearance of the signals corresponding to the aromatic protons. libretexts.org The remaining signals—for the methyl ester, the propionate (B1217596) methyl, and the propionate methine proton—would confirm the rest of the structure. The absence of aromatic proton signals verifies the success of the deuteration at the intended positions.
Purity assessment by NMR involves identifying signals from impurities, including residual non-deuterated starting material or other contaminants. researchgate.net The high resolution of NMR allows for the quantification of these impurities against a known internal standard. Furthermore, ²H NMR (deuterium NMR) can be employed for direct observation of the deuterium atoms. sigmaaldrich.com This technique yields a clean spectrum where only deuterated positions are visible, confirming the sites of labeling and providing another layer of purity verification. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same chemical environment. sigmaaldrich.com
| Position | Expected ¹H Chemical Shift (ppm) of Non-Labeled Compound | Expected ¹H Chemical Shift (ppm) of this compound | Expected ¹³C Chemical Shift (ppm) | Comments on Structural Elucidation |
| Aromatic (C₆H₄) | ~6.8 - 7.0 | Absent | ~115-122 (C-D), ~150-152 (C-O) | The absence of signals in the aromatic region of the ¹H NMR spectrum is the primary confirmation of successful deuteration on the phenyl ring. The ¹³C signals for the deuterated carbons will appear as multiplets due to C-D coupling. |
| Propionate CH | ~4.7 | ~4.7 | ~72 | This proton's signal remains, confirming the integrity of the propionate side chain. Its multiplicity reveals coupling to the adjacent methyl group. |
| Ester OCH₃ | ~3.7 | ~3.7 | ~52 | The singlet for the methyl ester group confirms its presence. |
| Propionate CH₃ | ~1.6 | ~1.6 | ~18 | This doublet (coupled to the CH proton) confirms the propionate structure. |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is illustrative, based on general principles and data for analogous structures like (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid. chemicalbook.comst-andrews.ac.uk
Advanced NMR Techniques for Isotopic Enrichment Studies
Determining the isotopic enrichment, or the percentage of molecules that have been successfully labeled with deuterium, is critical for the application of compounds like this compound as internal standards. rsc.org While mass spectrometry is often used, NMR spectroscopy offers a powerful and non-destructive alternative for quantifying isotopic purity. rsc.orgnih.gov
A combination of quantitative ¹H NMR and ²H NMR is a robust strategy for this purpose. nih.gov In quantitative ¹H NMR, the residual signals from the non-deuterated or partially deuterated species at the labeled positions are integrated and compared to the integral of a non-labeled position within the same molecule. For this compound, the very small residual proton signals in the aromatic region would be compared against the integral of the propionate CH proton, allowing for a calculation of the deuterium incorporation percentage.
Deuterium NMR (²H NMR) offers a more direct method for highly enriched compounds. sigmaaldrich.com Since the signal intensity in ²H NMR is directly proportional to the number of deuterium nuclei, it can be used for quantitative analysis. sigmaaldrich.com By using a suitable non-deuterated solvent as a reference, the deuterium atom percentage can be determined with high accuracy. sigmaaldrich.com
More advanced, isotope-edited NMR experiments can further enhance the analysis of isotopic enrichment. nih.gov Techniques like Isotope-Edited Total Correlation Spectroscopy (ITOCSY) can filter NMR spectra to separate signals from molecules containing a specific isotope (like ¹³C) from those without. nih.gov Similar principles can be applied to deuterium labeling, allowing for the creation of spectra that exclusively show deuterated species, which simplifies quantification and analysis, especially in complex mixtures. nih.gov These methods provide unambiguous and quantitative data on site-specific isotopic enrichment. nih.gov
| Technique | Principle | Application to this compound | Illustrative Finding |
| Quantitative ¹H NMR | Comparison of signal integrals from labeled sites (residual protons) with integrals from non-labeled sites. researchgate.net | The integral of residual aromatic protons is compared to the integral of the propionate CH proton to calculate the percentage of non-deuteration. | A residual aromatic signal integral of 0.04 when the CH proton integral is 1.0 suggests ~99% deuteration at each aromatic position. |
| Quantitative ²H NMR | Direct detection and integration of deuterium signals. The integral is proportional to the quantity of deuterium. sigmaaldrich.com | The spectrum shows a single prominent peak corresponding to the four equivalent deuterons on the aromatic ring. Its integration, relative to a standard, quantifies the d4-species. | ²H NMR analysis confirms that the isotopic purity of the batch is 99.5 atom % D. rsc.org |
| Isotope-Edited Spectroscopy | Pulse sequences that select or filter signals based on the presence of a specific isotope (e.g., ²H). nih.gov | An experiment could be designed to suppress all signals from protons attached to ¹²C or ¹H, isolating signals related to the deuterated positions for clear analysis. | An isotope-filtered experiment completely removes signals from the non-deuterated analogue, confirming high enrichment and simplifying the detection of any related impurities. |
Applications in Preclinical and Mechanistic Biochemical Research
Elucidation of Metabolic Pathways and Transformations
The study of how chemical compounds are metabolized in living organisms is fundamental to understanding their efficacy and potential toxicity. Methyl 2-(4-hydroxyphenoxy)propionate-d4 serves as a critical tool in these investigations, particularly for related agrochemicals.
Tracing the Biotransformation of Related Agrochemicals and Xenobiotics
In the environment and in biological systems, the herbicide fenoxaprop-ethyl (B166152) undergoes hydrolysis to its active acid form, fenoxaprop (B166891), which can be further metabolized. Research focused on the environmental fate and metabolic pathways of fenoxaprop-ethyl utilizes this compound as an internal standard to accurately trace and quantify the formation of its metabolites. For instance, studies investigating the dissipation and transformation of fenoxaprop-ethyl in various soil types or in different plant species rely on stable isotope-labeled standards like this compound to ensure the reliability of the analytical data. The use of this deuterated standard allows for precise measurement of the parent compound and its degradation products, providing a clear picture of the biotransformation process.
Investigating Metabolite Identification and Quantification in Biological Systems
The identification and quantification of metabolites are crucial steps in drug development and toxicology. This compound is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods developed for the sensitive and selective determination of fenoxaprop and its metabolites in biological samples such as plasma, urine, and tissues. By adding a known amount of the deuterated standard to the biological sample at the beginning of the extraction process, any loss of the analyte during sample preparation can be corrected for, leading to highly accurate quantification. This is essential for understanding the metabolic profile of the parent compound.
| Parameter | Description |
| Analyte | Fenoxaprop and its metabolites |
| Internal Standard | This compound |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Biological Matrices | Plasma, Urine, Tissues, Soil, Water |
| Application | Accurate quantification of analyte by correcting for matrix effects and analyte loss during sample preparation. |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Model Systems
Pharmacokinetic studies describe the journey of a chemical compound through the body, while pharmacodynamic studies investigate the compound's effects on the body. The accuracy of the data generated in these studies is paramount.
Absorption, Distribution, Metabolism, and Excretion (ADME) Research using Deuterated Probes
While this compound is not typically the primary subject of ADME studies itself, it plays a supportive yet critical role. In studies designed to determine the ADME properties of fenoxaprop, the use of this compound as an internal standard is crucial for generating reliable data. The deuterated standard allows for the precise quantification of the parent compound and its metabolites in various biological compartments over time. This data is fundamental to constructing accurate pharmacokinetic models, which describe the rates of absorption, distribution, metabolism, and excretion.
Investigation of Drug-Target Interactions and Mechanistic Insights in Preclinical Models
The investigation of how a drug or xenobiotic interacts with its molecular target is key to understanding its mechanism of action. While there is no direct evidence of this compound being used to directly probe drug-target interactions, the accurate quantification of the active compound in tissues and at the site of action is essential for these studies. By ensuring the reliability of concentration data, the use of this deuterated standard indirectly supports the generation of meaningful mechanistic insights in preclinical models.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a powerful tool used to determine the mechanism of a chemical reaction. It relies on the principle that the substitution of an atom with its heavier isotope can lead to a change in the reaction rate if that atom is involved in a bond-breaking or bond-forming step in the rate-determining step of the reaction. While the deuteration in this compound makes it a potential candidate for KIE studies of reactions involving the C-D bonds, there is currently no specific literature available detailing its use for this purpose. In theory, comparing the reaction rates of the deuterated and non-deuterated forms could provide insights into the enzymatic or chemical processes involved in its metabolism or degradation.
Investigating Rate-Limiting Steps in Enzymatic and Chemical Reactions
A primary application of this compound is in the determination of rate-limiting steps of reactions through the study of the kinetic isotope effect (KIE). chem-station.com The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov Specifically, the cleavage of a carbon-deuterium (C-D) bond requires more energy and thus proceeds more slowly than the cleavage of a corresponding carbon-hydrogen (C-H) bond. ucsb.edu
By comparing the reaction rate of the non-deuterated (protiated) Methyl 2-(4-hydroxyphenoxy)propionate with its deuterated counterpart, researchers can infer whether the C-H bond at the 2-position of the propionate (B1217596) group is broken during the rate-determining step of a particular transformation. A significant KIE (typically kH/kD > 1) indicates that this bond cleavage is indeed part of the slowest, rate-limiting step of the reaction mechanism. nih.govnih.gov Conversely, a KIE close to unity suggests that C-H bond breaking occurs in a fast step before or after the rate-determining step. acs.org
This methodology is applicable to both enzyme-catalyzed reactions, such as those mediated by cytochrome P450 enzymes in metabolic studies, and purely chemical reactions. nih.gov The insights gained are crucial for understanding how the compound is processed biologically or transformed under various chemical conditions.
Table 1: Hypothetical Kinetic Isotope Effect Data for Methyl 2-(4-hydroxyphenoxy)propionate
| Reaction Type | Substrate | Initial Reaction Rate (μM/min) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Limiting Step |
| Enzymatic | Methyl 2-(4-hydroxyphenoxy)propionate | 15.2 | 4.8 | C-H bond cleavage at the 2-position is likely part of the rate-determining step. |
| This compound | 3.2 | |||
| Chemical | Methyl 2-(4-hydroxyphenoxy)propionate | 28.9 | 1.1 | C-H bond cleavage at the 2-position is not involved in the rate-determining step. |
| This compound | 26.3 |
Understanding Reaction Stereochemistry and Molecular Rearrangements
The stereospecific placement of deuterium (B1214612) atoms in this compound also allows it to be used as a tracer to elucidate the stereochemical course of reactions and to probe for molecular rearrangements. acs.orgrsc.org Since deuterium can be distinguished from hydrogen by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, its position in the product molecule can reveal the mechanism of bond-making and bond-breaking events. acs.org
For instance, if a reaction involving the chiral center at the 2-position of the propionate moiety proceeds with a specific stereochemical outcome (e.g., inversion or retention of configuration), the location of the deuterium atom in the product can confirm the mechanistic pathway. This is invaluable for understanding enzyme mechanisms, where stereospecificity is a hallmark of catalysis. scispace.com
Furthermore, deuterium labeling can uncover unexpected molecular rearrangements. If the deuterium label migrates to a different position within the molecule during a reaction, it provides direct evidence for a rearrangement process, such as a hydride shift or a more complex intramolecular migration. nih.govacs.org This information is critical for building a complete and accurate picture of the reaction pathway.
Table 2: Hypothetical Stereochemical Analysis of an Enzymatic Reaction
| Reactant | Proposed Mechanism | Predicted Product Stereochemistry | Observed Product (via NMR/MS) | Conclusion |
| (R)-Methyl 2-(4-hydroxyphenoxy)propionate-d4 | SN2-type nucleophilic substitution | Inversion of configuration | (S)-Product with deuterium at the 2-position | The reaction proceeds with the predicted inversion of stereochemistry. |
| (R)-Methyl 2-(4-hydroxyphenoxy)propionate-d4 | SN1-type reaction via a carbocation intermediate | Racemization (mixture of R and S products) | Mixture of (R)- and (S)-products with deuterium at the 2-position | The reaction proceeds through a carbocation intermediate, leading to a loss of stereochemical information. |
| (R)-Methyl 2-(4-hydroxyphenoxy)propionate-d4 | Intramolecular rearrangement | Deuterium migration to a different carbon | Product with deuterium at a position other than C2 | An unexpected molecular rearrangement has occurred. |
Emerging Research Frontiers and Future Methodological Considerations
Integration with High-Throughput Screening and Omics Technologies
The convergence of stable isotope labeling with high-throughput screening (HTS) and "omics" technologies is revolutionizing our ability to process and analyze complex biological and environmental samples. Deuterated compounds like Methyl 2-(4-hydroxyphenoxy)propionate-d4 are central to this evolution, providing a level of precision previously unattainable.
Advances in Metabolomics and Proteomics using Stable Isotope Labeling
Stable isotope labeling is a powerful technique in metabolomics and proteomics for tracking the fate of molecules within a biological system and for accurate quantification. creative-proteomics.combiosyn.com In mass spectrometry (MS)-based analyses, co-eluting labeled and unlabeled compounds are easily distinguished by their mass difference, which allows the labeled variant to serve as an ideal internal standard. nih.gov
The use of deuterated compounds, such as this compound, is particularly advantageous. By introducing a known quantity of the d4-labeled standard into a sample, researchers can accurately quantify the corresponding non-deuterated analyte, correcting for variations in sample preparation and instrument response. This is crucial for studying the metabolic pathways of agrochemicals or their metabolites in non-target organisms. creative-proteomics.com Stable isotope tracers are essential for delineating metabolic pathways and understanding the synthesis and transformation of metabolites. creative-proteomics.com
Key Research Findings in Stable Isotope Labeling:
Enhanced Quantitative Accuracy: Isotope labeling improves detection sensitivity and quantitative accuracy for low-abundance metabolites by mitigating matrix effects in mass spectrometry. creative-proteomics.com
Metabolic Pathway Analysis: Introducing labeled substrates into an organism allows for the tracing of metabolic fluxes and provides detailed information on the regulation of metabolic networks. creative-proteomics.comnih.gov
Structural Elucidation: Heavy atom labeling helps in determining the elemental composition of unknown metabolites, which is a major step in their identification. nih.gov
Broad Applicability: Stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N are widely used to label proteins, peptides, and other biomolecules to study their turnover rates and interactions. biosyn.comscispace.com
Interactive Table 1: Comparison of Labeled and Unlabeled Compounds in MS-Based Analysis
| Feature | Unlabeled Compound (Analyte) | Deuterated Compound (Standard) | Rationale for Integration |
| Chemical Structure | Identical to the standard, minus isotopes | Hydrogen atoms replaced with deuterium | Ensures identical chemical behavior during extraction and chromatography. nih.gov |
| Mass-to-Charge (m/z) | Lower m/z | Higher m/z due to heavier deuterium isotopes | Allows for clear differentiation and simultaneous detection by the mass spectrometer. nih.gov |
| Chromatographic Elution | Typically co-elutes with the standard | Typically co-elutes with the analyte | Confirms chemical similarity and simplifies data analysis. nih.gov |
| Quantification Role | Target of measurement | Internal reference for precise quantification | Corrects for sample loss and ionization variability, leading to highly accurate results. creative-proteomics.com |
Automation and Miniaturization in Deuterated Compound Analysis
The demand for faster and more efficient analysis has driven the automation and miniaturization of analytical workflows. High-throughput screening (HTS) systems, which can test millions of compounds in a short period, benefit significantly from automated sample preparation and analysis. youtube.com For deuterated compounds, automated liquid chromatography-mass spectrometry (LC-MS) platforms are particularly impactful. nih.gov
Recent developments in automating hydrogen/deuterium exchange (HDX) experiments showcase the potential. nih.govresearchgate.net These systems can automatically thaw, inject, and analyze samples, reducing manual variability and increasing throughput. nih.gov Such automation is directly applicable to the analysis of this compound in large-scale environmental screening or metabolic studies. Furthermore, data-independent acquisition (DIA) methods in mass spectrometry are being developed to automate data analysis itself, saving considerable time and enabling the characterization of complex samples at a higher throughput. researchgate.netnih.govbohrium.com
Interactive Table 2: Advantages of Automation in Deuterated Compound Analysis
| Advancement | Impact on Analysis | Key Benefits | Supporting Evidence |
| Robotic Sample Handling | Automates sample thawing, quenching, and injection. | Reduces human error, increases precision by over 15%, and enables continuous, high-throughput operation. | Automated platforms reduce overall variability compared to manual methods. nih.gov |
| Automated Data Curation (e.g., AutoHX) | Uses software to mine rich fragment data from DIA-MS. | Eliminates time-consuming manual data validation and authenticates deuteration calculations automatically. | Saves considerable time and allows for characterization of complex samples at higher throughput. researchgate.netbohrium.com |
| Miniaturized Platforms | Reduces the volume of samples and reagents required. | Lowers the cost per analysis, conserves valuable deuterated standards, and aligns with sustainability goals. | HTS drives miniaturization, requiring smaller yields from chemical synthesis. youtube.com |
Novel Applications of Deuterated Phenoxyphenoxypropionate Derivatives
The unique properties of deuterated compounds open up new avenues for research, particularly in understanding the environmental lifecycle of commercial products like agrochemicals.
Research into Environmental Fate and Degradation Mechanisms of Agrochemicals
Understanding how herbicides and other agrochemicals break down in the environment is critical for assessing their ecological impact. Deuterated analogues of herbicide intermediates, such as this compound, are invaluable tools for these "fate and degradation" studies. creative-proteomics.com
By "spiking" soil or water samples with the d4-labeled compound, scientists can trace its movement, transformation, and persistence over time. Because the deuterated tracer can be unambiguously distinguished from its naturally occurring, non-deuterated counterpart by mass spectrometry, researchers can precisely model degradation kinetics and identify breakdown products without interference from background levels of the chemical. This approach provides clear insights into the mechanisms of biodegradation, photodegradation, and hydrolysis.
Exploration of Deuterated Analogues in Agro-Environmental Monitoring
Accurate monitoring of agrochemical residues in food, water, and soil is essential for regulatory compliance and public health. The use of deuterated analogues as internal standards in quantitative analytical methods, such as LC-MS/MS, is the gold standard for this type of monitoring. creative-proteomics.com
This compound can serve as a robust internal standard for the quantification of its parent compound or related aryloxyphenoxypropionic acid herbicides. Its use ensures high accuracy and reliability in residue analysis, allowing for the detection of contaminants at very low concentrations. This enhanced analytical capability is crucial for enforcing environmental protection standards and ensuring food safety.
Challenges and Opportunities in Deuterated Compound Research
While the benefits of using deuterated compounds are clear, their application comes with a unique set of challenges and opportunities. uniupo.itmusechem.com
The primary opportunity lies in the kinetic isotope effect (KIE), where the greater stability of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic processes that involve breaking this bond. researchgate.netnih.gov This principle is heavily exploited in drug discovery to improve the pharmacokinetic profiles of new medicines. uniupo.itnih.gov For a compound like this compound, this effect could potentially be used to study the specific enzymatic pathways involved in its degradation.
However, significant challenges remain. The synthesis of site-specifically deuterated compounds can be complex and expensive, limiting their availability. synmr.inrsc.org There is also the potential for "metabolic switching," where blocking one metabolic pathway via deuteration may cause the molecule to be processed through an alternative, sometimes unpredictable, pathway. musechem.com Furthermore, while minor, differences in properties like lipophilicity between deuterated and non-deuterated compounds can sometimes lead to slight shifts in chromatographic retention times, which must be accounted for in analytical methods. musechem.comnih.gov
Interactive Table 3: Challenges and Opportunities in Deuterated Compound Research
| Aspect | Opportunity | Challenge | Context for this compound |
| Synthesis | Development of novel, efficient deuteration methods. researchgate.net | High cost and complexity of ensuring site-specific labeling and isotopic purity. musechem.comsynmr.in | The value of the compound as a standard must justify the investment in its synthesis. |
| Metabolism & Degradation | Ability to probe reaction mechanisms and slow metabolic processes via the Kinetic Isotope Effect (KIE). nih.gov | Potential for "metabolic switching," where alternative degradation pathways are activated. musechem.com | Could be used to investigate the specific enzymes responsible for its environmental degradation. |
| Analytical Behavior | Serves as a near-perfect internal standard for mass spectrometry. creative-proteomics.com | Small differences in polarity can cause chromatographic shifts relative to the non-deuterated analyte. nih.gov | Analytical methods must be validated to ensure co-elution or account for any separation. |
| Cost & Availability | Growing commercial interest is making more deuterated compounds available. | Deuterated solvents and reagents are significantly more expensive than their hydrogenated counterparts. synmr.in | Cost can be a barrier for large-scale or routine environmental monitoring programs. |
Advancements in Synthesis Efficiency and Isotopic Purity
The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through various established and emerging deuteration methodologies. The efficiency and isotopic purity of the final product are paramount for its applications, particularly in fields like metabolic studies and as internal standards in mass spectrometry. x-chemrx.com
Historically, the synthesis of deuterated compounds involved multi-step processes starting from commercially available deuterated precursors. researchgate.net For this compound, a plausible traditional route would involve the esterification of a deuterated 2-(4-hydroxyphenoxy)propionic acid. The non-deuterated form of this acid is synthesized by hydrolyzing 2-(4-acetoxyphenoxy)propanoic acid. prepchem.com A multi-stage catalytic process for preparing the methyl ester from the corresponding acid using an excess of methanol (B129727) and an acid catalyst like hydrochloric acid has also been described to achieve high purity of the non-labeled compound. google.com
Modern advancements, however, are shifting towards more efficient, late-stage deuteration techniques that offer higher atom economy and regioselectivity. These methods include hydrogen isotope exchange (HIE) reactions, which have become a gold standard for introducing deuterium into complex organic molecules. researchgate.netresearchgate.net Iridium-catalyzed C-H functionalization is a prominent example of a powerful HIE reaction. researchgate.net
Flow chemistry is another significant advancement that can enhance the synthesis of deuterated compounds. colab.ws It allows for precise control over reaction parameters such as temperature and time, leading to improved mixing and enhanced safety. x-chemrx.com Flow synthesis has been shown to be more efficient than traditional batch synthesis for producing deuterated aromatic compounds, which is relevant to the aromatic rings in this compound. tn-sanso.co.jp
The isotopic purity of the final compound is a critical parameter. High levels of deuteration (>90%) are often required for applications in pharmaceutical and metabolic research. Achieving high isotopic purity depends on the chosen synthetic route and the purity of the deuterium source (e.g., D₂O, deuterated solvents). Modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are essential for verifying the level and position of deuterium incorporation.
Table 1: Comparison of Synthetic Approaches for Deuteration
| Method | Advantages | Disadvantages | Relevance to this compound |
| Traditional Multi-step Synthesis | Well-established procedures. | Often lengthy, lower atom economy, may require expensive deuterated starting materials. | A feasible, albeit potentially inefficient, route starting from deuterated precursors. |
| Hydrogen Isotope Exchange (HIE) | Late-stage functionalization, high atom economy, cost-effective deuterating agents (e.g., D₂O). x-chemrx.com | May require specific catalysts (e.g., Iridium, Palladium), potential for scrambling of deuterium labels. | Highly applicable for selectively deuterating the aromatic or other positions on the molecule. |
| Flow Chemistry | Precise reaction control, improved safety and efficiency, suitable for automation and scale-up. colab.wstn-sanso.co.jp | Requires specialized equipment. | Can significantly improve the efficiency and consistency of the synthesis, especially for HIE reactions. tn-sanso.co.jp |
| Organocatalysis | Metal-free, can be highly selective. | Substrate scope may be limited. | An emerging option for specific deuteration steps, such as the deuteration of aldehydes if a suitable precursor is used. |
Expanding the Scope of Deuterium Labeling for Complex Molecules
The field of isotopic labeling is continually evolving, with ongoing research focused on developing methods to introduce deuterium into increasingly complex and structurally diverse molecules. researchgate.net While this compound is a relatively small molecule, the principles being developed for more complex structures are highly relevant for its synthesis and for the synthesis of its more complex derivatives or metabolites.
A key area of development is the expansion of catalyst systems for hydrogen isotope exchange (HIE). Researchers are exploring a wider range of transition metal catalysts, including those based on cobalt and ruthenium, to achieve different selectivities and functional group tolerances. researchgate.net For instance, photocatalytic deuteration reactions using visible light are emerging as a mild and efficient method for incorporating deuterium. researchgate.net
Another frontier is the development of highly regioselective deuteration methods. For a molecule like Methyl 2-(4-Hydroxyphenoxy)propionate, it might be desirable to selectively deuterate specific positions on the aromatic rings or the propionate (B1217596) side chain to investigate site-specific metabolic pathways. nih.gov Advanced catalytic systems are being designed to target specific C-H bonds based on their electronic or steric properties.
Furthermore, the combination of different labeling strategies is a promising approach. For example, a molecule could be partially deuterated using a traditional building block approach, followed by a late-stage HIE reaction to introduce deuterium at other specific sites. This hybrid strategy could provide access to complex isotopologues that are difficult to synthesize by a single method.
The ultimate goal is to create a "toolkit" of deuteration methods that can be applied to almost any organic molecule, regardless of its complexity or functional groups. researchgate.netacs.org This will not only facilitate the synthesis of compounds like this compound with high precision but also open up new avenues for research in drug discovery, mechanistic studies, and materials science. clearsynth.comnih.gov The development of more robust and predictable deuteration methods will undoubtedly accelerate the use of deuterated compounds as valuable research tools. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 2-(4-Hydroxyphenoxy)propionate-d4 and its non-deuterated analogs?
The synthesis typically involves multi-step routes such as alkylation of phenolic precursors, hydrolysis, and resolution for enantiomeric purity. For example, non-deuterated analogs like R-(+)-2-(4-hydroxyphenoxy)propionic acid are synthesized via alkylation of 4-acetylphenol with methyl α-chloropropionate, followed by oxidation and chiral resolution, achieving yields up to 48.2% . Deuterated variants (e.g., -d4) may require isotopic labeling at specific positions using deuterated reagents or catalysts. Key characterization techniques include , IR, and mass spectrometry to confirm structure and isotopic incorporation .
Q. How is the structural integrity of this compound validated in research settings?
Structural validation relies on spectroscopic and chromatographic methods:
- NMR : identifies proton environments, with deuterated positions showing signal absence.
- IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm).
- MS : High-resolution mass spectrometry verifies molecular weight and isotopic purity (e.g., d4 labeling increases molecular mass by 4 Da).
- HPLC : Chiral columns assess enantiomeric excess (e.g., >99% e.e. for R-isomers) .
Q. What are the primary applications of Methyl 2-(4-Hydroxyphenoxy)propionate derivatives in pharmacological research?
These compounds serve as intermediates in synthesizing herbicides and chiral drugs. For instance, R-enantiomers are key precursors for phenoxy-carboxylic herbicides, while deuterated forms enhance metabolic stability in pharmacokinetic studies .
Advanced Research Questions
Q. How do biotransformation methods compare to chemical synthesis for producing enantiomerically pure Methyl 2-(4-Hydroxyphenoxy)propionate derivatives?
- Biotransformation : Fungal peroxygenases or microbial enzymes (e.g., Aspergillus spp.) enable regioselective hydroxylation or resolution, achieving high enantioselectivity (>99% e.e.) with milder conditions. Drawbacks include longer reaction times and lower scalability .
- Chemical Synthesis : Offers higher yields (e.g., 48.2% via alkylation-oxidation) but may require toxic catalysts (e.g., chiral auxiliaries) and generate impurities needing resolution . Table 1 : Comparative Analysis of Methods
| Method | Yield (%) | Enantiomeric Excess | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical Synthesis | 48.2 | >99% (post-resolution) | High | Moderate (solvent use) |
| Biotransformation | 30–40 | >99% (direct) | Low | Low (aqueous systems) |
Q. What strategies address discrepancies in reported yields or purity of Methyl 2-(4-Hydroxyphenoxy)propionate derivatives across studies?
- Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., chiral Rh complexes) can improve yields .
- Impurity Profiling : Use reference standards (e.g., EP impurities like 2-(4-Formylphenyl)-propanoic acid) to identify byproducts via HPLC-MS. For deuterated compounds, monitor isotopic scrambling using .
- Data Cross-Validation : Replicate experiments under reported conditions and validate with orthogonal techniques (e.g., comparing enzymatic vs. chemical resolution efficiency) .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Deuterium Incorporation : Optimize deuteration steps using deuterated solvents (e.g., DO) or catalysts to minimize isotopic dilution.
- Process Intensification : Implement continuous flow reactors for hazardous steps (e.g., alkylation) to improve safety and yield.
- Quality Control : Establish in-process checks (e.g., inline IR for reaction monitoring) and rigorous purification protocols (e.g., preparative HPLC for enantiomer separation) .
Q. What advanced analytical techniques are critical for studying the metabolic stability of deuterated Methyl 2-(4-Hydroxyphenoxy)propionate analogs?
- LC-HRMS : Tracks deuterium retention in metabolic studies (e.g., hepatic microsome assays).
- Isotope Effects : Assess -induced changes in CYP450-mediated oxidation using kinetic isotope effect (KIE) measurements.
- Stability Testing : Accelerated degradation studies under varied pH/temperature to identify deuterium loss hotspots .
Methodological Considerations
- Synthetic Design : Prioritize chiral purity and isotopic integrity by integrating resolution steps (e.g., enzymatic) early in the synthesis .
- Data Reproducibility : Document reaction parameters (e.g., solvent, catalyst lot) meticulously to address variability in yields .
- Safety Protocols : Handle deuterated reagents in inert atmospheres (e.g., argon) to prevent isotopic exchange with moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
